molecular formula C9H15N5O4 B13808991 2-Amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-1,5,6,7-tetrahydropteridin-4-one CAS No. 70110-58-6

2-Amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-1,5,6,7-tetrahydropteridin-4-one

Cat. No.: B13808991
CAS No.: 70110-58-6
M. Wt: 257.25 g/mol
InChI Key: KJKIEFUPAPPGBC-UHFFFAOYSA-N
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Description

4alpha-hydroxy-tetrahydrobiopterin, also known as 4a-Hthb, is a compound belonging to the biopterins and derivatives class. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative. 4alpha-hydroxy-tetrahydrobiopterin plays a crucial role in the biosynthesis of tetrahydrobiopterin, which is essential for the conversion of phenylalanine into tyrosine by phenylalanine hydroxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-hydroxy-tetrahydrobiopterin involves the oxidation of tetrahydrobiopterin. This reaction can be catalyzed by various oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods: Industrial production of 4alpha-hydroxy-tetrahydrobiopterin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as mechanosynthesis and solid-state melt reactions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4alpha-hydroxy-tetrahydrobiopterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in various biochemical pathways .

Common Reagents and Conditions: Common reagents used in the reactions involving 4alpha-hydroxy-tetrahydrobiopterin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of 4alpha-hydroxy-tetrahydrobiopterin include quinonoid-dihydrobiopterin and other pteridine derivatives. These products are crucial intermediates in the biosynthesis of neurotransmitters and other biologically active molecules .

Scientific Research Applications

4alpha-hydroxy-tetrahydrobiopterin has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions. In biology, it plays a vital role in the biosynthesis of neurotransmitters such as dopamine and serotonin. In medicine, it is studied for its potential therapeutic applications in treating disorders related to neurotransmitter deficiencies. Additionally, it is used in the industry for the production of various pteridine derivatives .

Mechanism of Action

The mechanism of action of 4alpha-hydroxy-tetrahydrobiopterin involves its role as a coenzyme in the hydroxylation of phenylalanine to tyrosine. This reaction is catalyzed by phenylalanine hydroxylase, which requires 4alpha-hydroxy-tetrahydrobiopterin as a cofactor. The compound also regulates the dimerization of homeodomain protein HNF-1-alpha and enhances its transcriptional activity .

Comparison with Similar Compounds

4alpha-hydroxy-tetrahydrobiopterin is unique compared to other biopterins and derivatives due to its specific role in the biosynthesis of tetrahydrobiopterin. Similar compounds include dihydrobiopterin and quinonoid-dihydrobiopterin, which also play roles in the biosynthesis of neurotransmitters but differ in their chemical structures and specific functions .

Properties

CAS No.

70110-58-6

Molecular Formula

C9H15N5O4

Molecular Weight

257.25 g/mol

IUPAC Name

2-amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one

InChI

InChI=1S/C9H15N5O4/c1-3(15)5(16)4-2-11-6-9(18,14-4)7(17)13-8(10)12-6/h3-5,14-16,18H,2H2,1H3,(H3,10,11,12,13,17)

InChI Key

KJKIEFUPAPPGBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CN=C2C(N1)(C(=O)NC(=N2)N)O)O)O

Origin of Product

United States

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